Nordihydro Guaiaretic Acid-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

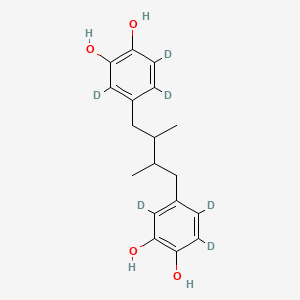

Nordihydro Guaiaretic Acid-d6 is a deuterated form of Nordihydroguaiaretic Acid, a phenolic lignan primarily extracted from the creosote bush (Larrea tridentata). This compound is known for its potent antioxidant properties and has been used in traditional medicine for treating various ailments, including cancer, cardiovascular diseases, and neurological disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Nordihydro Guaiaretic Acid-d6 involves the incorporation of deuterium atoms into the molecular structure of Nordihydroguaiaretic Acid. This can be achieved through catalytic hydrogenation using deuterium gas or by using deuterated reagents in the synthesis process. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of Nordihydroguaiaretic Acid from the creosote bush, followed by deuteration using deuterium gas in the presence of a catalyst. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Nordihydro Guaiaretic Acid-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution: Electrophiles like acyl chlorides or alkyl halides are used in the presence of a base such as pyridine or triethylamine.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced phenolic compounds.

Substitution: Various substituted phenolic derivatives.

Applications De Recherche Scientifique

Nordihydro Guaiaretic Acid-d6 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying antioxidant mechanisms and redox reactions.

Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.

Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective properties.

Industry: Utilized in the development of new pharmaceuticals and as an additive in cosmetic formulations.

Mécanisme D'action

The mechanism of action of Nordihydro Guaiaretic Acid-d6 involves its potent antioxidant activity, which is attributed to its ability to scavenge reactive oxygen species and inhibit lipoxygenase enzymes. The compound activates signaling pathways that lead to the upregulation of antioxidant response elements, such as Nuclear Factor Erythroid 2-related Factor (NRF2). Additionally, the oxidation of catechols to quinones can result in the formation of reactive intermediates that interact with proteins and DNA, potentially leading to cytotoxic effects .

Comparaison Avec Des Composés Similaires

Nordihydro Guaiaretic Acid-d6 is unique due to its deuterated structure, which enhances its stability and alters its metabolic profile compared to non-deuterated Nordihydroguaiaretic Acid. Similar compounds include:

Nordihydroguaiaretic Acid: The non-deuterated form with similar antioxidant properties.

Masoprocol: A synthetic analog with enhanced anti-inflammatory and anti-cancer activities.

Lignans: A class of phenolic compounds with similar antioxidant and therapeutic properties.

This compound stands out due to its enhanced stability and potential for use in long-term therapeutic applications.

Activité Biologique

Nordihydroguaiaretic acid (NDGA) is a naturally occurring lignan derived from the creosote bush (Larrea tridentata), known for its diverse biological activities. The deuterated form, Nordihydroguaiaretic Acid-d6, is used in various studies to explore its mechanisms and effects in biological systems. This article reviews the biological activity of NDGA, highlighting its antioxidant, anti-inflammatory, antiviral, and cytotoxic properties, along with case studies and research findings.

Chemical Structure and Properties

NDGA is characterized by its unique structural features as a phenylpropane dimer linked by a bond between positions C8 and C8′. It exhibits a redox potential that allows it to interact with various cellular targets, influencing multiple biochemical pathways.

Biological Activities

1. Antioxidant Activity

NDGA is recognized as a potent scavenger of reactive oxygen species (ROS), which contributes to its protective effects against oxidative stress. Studies have shown that NDGA can reduce lipid hydroperoxide levels and enhance the expression of antioxidant enzymes, such as glutamate-cysteine ligase (GCL), which is crucial for maintaining cellular glutathione levels .

2. Anti-inflammatory Effects

NDGA inhibits lipoxygenase (LOX) activity, leading to reduced production of inflammatory mediators. This inhibition has been linked to therapeutic effects in conditions characterized by chronic inflammation, such as arthritis .

3. Antiviral Properties

Research indicates that NDGA possesses antiviral activity by inhibiting viral replication in vitro. It has been studied for its potential use against various viral infections, showcasing its broad-spectrum efficacy .

4. Cytotoxic Effects

NDGA exhibits cytotoxicity towards cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. It has shown effectiveness against several cancer types, including prostate, breast, and melanoma cancers .

The biological effects of NDGA are mediated through several mechanisms:

- Inhibition of Lipoxygenases : NDGA acts as a pan-LOX inhibitor with micromolar IC50 values, interfering with the catalytic cycle of LOX enzymes .

- Nrf2 Activation : NDGA activates the Nrf2 transcription factor, enhancing the expression of genes involved in antioxidant defense and cytoprotection against oxidative damage .

- Regulation of PPAR-α : In animal models, NDGA has been shown to upregulate peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a role in fatty acid metabolism and energy homeostasis .

Table 1: Summary of Biological Activities and Mechanisms

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | ROS scavenging; GCL activation | |

| Anti-inflammatory | LOX inhibition | |

| Antiviral | Inhibition of viral replication | |

| Cytotoxic | Induction of apoptosis; cell cycle arrest |

Notable Studies

- Antitumor Efficacy : A study demonstrated that NDGA significantly inhibited tumor growth in models of prostate cancer and melanoma by inducing apoptosis in cancer cells .

- Renal Protection : In diabetic nephropathy models, NDGA improved renal function by decreasing urinary albumin-to-creatinine ratios and reducing oxidative stress markers .

- Lifespan Extension in Model Organisms : Research indicated that NDGA could extend lifespan in certain model organisms like Caenorhabditis elegans, showcasing its potential as an anti-aging compound .

Propriétés

IUPAC Name |

3,4,6-trideuterio-5-[2,3-dimethyl-4-(2,3,6-trideuterio-4,5-dihydroxyphenyl)butyl]benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3/i3D,4D,5D,6D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZKYJDFEPMADG-LJYPPAMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC(C)C(C)CC2=C(C(=C(C(=C2[2H])[2H])O)O)[2H])[2H])O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.